molecular formula C13H8N4O4 B13205262 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13205262
M. Wt: 284.23 g/mol
InChI Key: HRABBOHFJARCMQ-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a carboxylic acid moiety in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods: Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale production, ensuring good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active site of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both a nitrophenyl group and a carboxylic acid moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material sciences .

Properties

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

IUPAC Name

6-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C13H8N4O4/c18-13(19)11-5-9(6-16-12(11)14-7-15-16)8-2-1-3-10(4-8)17(20)21/h1-7H,(H,18,19)

InChI Key

HRABBOHFJARCMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

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